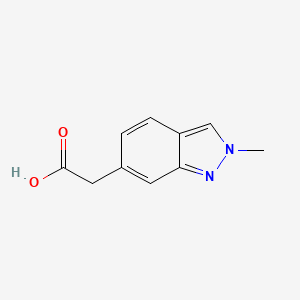

2-(2-Methyl-2H-indazol-6-yl)acetic acid

Description

Significance of the Indazole Scaffold in Medicinal Chemistry Research

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a cornerstone of modern medicinal chemistry. whiterose.ac.uk Its unique chemical properties and structural versatility have established it as a critical component in the synthesis of a wide array of biologically active compounds. pharmablock.comnih.gov

The indazole nucleus is widely regarded as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. nih.govnih.gov This versatility makes indazole and its derivatives highly attractive starting points for drug discovery programs. whiterose.ac.uk The two principal tautomeric forms, 1H-indazole and 2H-indazole, allow for varied substitutions and three-dimensional structures, greatly expanding the chemical space that can be explored by synthetic chemists. nih.gov A number of successful drugs incorporate this scaffold, including the anti-inflammatory agent Benzydamine and the anti-cancer drug Niraparib, underscoring the therapeutic relevance of this heterocyclic system. nih.gov The development of new synthetic methodologies, such as copper-catalyzed cross-coupling reactions and one-pot multi-component reactions, has further facilitated the creation of diverse indazole libraries for screening. rsc.orgorganic-chemistry.org

The chemical biology of indazole derivatives is remarkably diverse, with compounds exhibiting a broad spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects. nih.govacs.org For example, certain 2-phenyl-2H-indazole derivatives have shown potent activity against protozoans like E. histolytica and G. intestinalis. nih.gov Furthermore, specific indazole-containing compounds have been developed as inhibitors of key cellular enzymes. A notable example is the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a potent inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme crucial for DNA repair and a target in cancer therapy. acs.org This inhibitor demonstrated high efficacy in cancer cells with deficiencies in BRCA-1 and BRCA-2 genes. acs.org

Rationale for Research on Indazole Acetic Acid Derivatives

The addition of an acetic acid group to the indazole scaffold, as seen in the title compound, is a strategic modification aimed at exploring new chemical and biological properties.

The incorporation of an acetic acid moiety introduces a carboxylic acid functional group, which can significantly alter a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. nih.gov This group can act as a key pharmacophore, interacting with specific residues in biological targets like enzymes or receptors. Research has focused on developing efficient synthetic routes to produce various indazole acetic acid derivatives. One reported method involves the base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids, which can yield different types of indazole acetic acids depending on the solvent used. whiterose.ac.uk For instance, using ethanolamine (B43304) as the solvent and nucleophile under basic conditions can lead to the formation of the indazole acetic acid core. whiterose.ac.uk The synthesis of related ester derivatives, such as ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, has also been achieved through the reaction of the parent indazole with ethyl bromoacetate (B1195939) in the presence of a base. researchgate.net

The specific substitution at the N-2 position of the indazole ring, creating a 2H-indazole isomer, has significant research implications. While historically less studied than their 1H-counterparts, 2-substituted-2H-indazoles are gaining attention as they are found in promising drug candidates. nih.gov The selective synthesis of 2H-indazoles has been a challenge, often resulting in mixtures of N-1 and N-2 isomers. nih.gov However, modern synthetic methods have been developed to achieve high regioselectivity. These include copper-catalyzed cross-coupling reactions and palladium-catalyzed intramolecular N-arylation, which provide reliable access to 2-substituted-2H-indazoles. rsc.orgorganic-chemistry.org The development of these specific isomers is crucial as the substitution pattern on the indazole ring system dramatically influences the molecule's biological activity. acs.org For example, 2-phenyl-2H-indazole-7-carboxamides were specifically developed as potent PARP inhibitors, highlighting the therapeutic potential of this particular scaffold. acs.org

Data Table for 2-(2-Methyl-2H-indazol-6-yl)acetic acid

| Property | Value | Source(s) |

| CAS Number | 1239759-08-0 | bldpharm.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ | pharmablock.com |

| Molecular Weight | 190.20 g/mol | pharmablock.com |

| InChI Key | NUKQURZMJSZAJH-UHFFFAOYSA-N | pharmablock.com |

| SMILES | Cc1ccc2cn(CC(=O)O)nc2c1 | pharmablock.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(2-methylindazol-6-yl)acetic acid |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-3-2-7(5-10(13)14)4-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14) |

InChI Key |

SKGKMALCOKBCJM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Strategies for Indazole Core Synthesis

The indazole ring system, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.comnih.gov The choice of synthetic route can influence which isomer is formed or favored.

The synthesis of the indazole core can be achieved through various cyclization strategies. Classical approaches often involve the diazotization of o-toluidines followed by ring closure. chemicalbook.comorgsyn.org Other methods include the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com

Modern synthetic chemistry has introduced a variety of metal-catalyzed and metal-free reactions to construct the indazole scaffold. nih.gov Palladium-catalyzed C-H amination of aminohydrazones and rhodium-catalyzed C-H activation and C-N/N-N coupling reactions are prominent examples for synthesizing 1H-indazoles. nih.gov

For the less stable 2H-indazole isomers, specific strategies are often required. These include organophosphorus-mediated reductive cyclization of substituted benzamidines and rhodium-catalyzed C-H activation/cyclization cascades involving azoxy compounds and alkynes. nih.gov Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provide an efficient route to 2H-indazoles. organic-chemistry.org The alkylation of 1H-indazole often yields a mixture of N-1 and N-2 isomers, with the reaction conditions significantly affecting the product ratio. nih.gov

The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles through the deoxygenative cyclization of o-nitrobenzylamine derivatives or other suitable nitroaromatic compounds. nih.govforagerone.com The reaction is typically carried out at high temperatures (often >150 °C) using a trialkyl phosphite (B83602), such as triethyl phosphite, as both the solvent and the deoxygenating agent. nih.govmdpi.com

The widely accepted mechanism involves the formation of a highly reactive nitrene intermediate, which is generated by the exhaustive deoxygenation of the nitro group by the phosphite reagent. nih.gov This nitrene then undergoes intramolecular cyclization to form the N-N bond of the indazole ring.

Recent advancements have aimed to develop milder versions of the Cadogan reaction. One-pot procedures combining the condensation of o-nitrobenzaldehydes with amines to form an imine, followed by reductive cyclization with a phosphine (B1218219) reagent at lower temperatures (e.g., 80 °C), have been reported. nih.govacs.org Research has also explored the possibility of non-nitrene pathways, presenting evidence for competent oxygenated intermediates like 2H-indazole N-oxides, which can be isolated under certain conditions and subsequently reduced to the final 2H-indazole. nih.govacs.org

Table 1: Comparison of Cadogan Reaction Conditions

| Method | Starting Material | Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Classical | o-Nitroaromatic Compound | Excess Triethyl Phosphite | High Temp (>150 °C) | Robust, but harsh conditions | nih.gov, mdpi.com |

| One-Pot | o-Nitrobenzaldehyde + Amine | Tri-n-butylphosphine | Milder Temp (e.g., 80°C) | Operationally simple, regioselective | acs.org |

| Flow | o-Nitroaromatic Compound | Triethyl Phosphite | Flow Reactor | Reduced reaction times, milder temps | foragerone.com |

| Interrupted | o-Nitrobenzylamine Derivative | Phosphorus Reagents | Controlled Conditions | Isolation of 2H-indazole N-oxide intermediate | nih.gov, acs.org |

Synthesis of 2-(2-Methyl-2H-indazol-6-yl)acetic acid and its Analogs

Synthesizing the target compound and its analogs involves methods that can either build the indazole acetic acid scaffold in a single process or attach the side chain to a pre-formed indazole ring.

A novel and efficient strategy for the synthesis of indazole acetic acid scaffolds involves a cascade N-N bond-forming reaction. researchgate.netdiva-portal.org This approach utilizes 3-amino-3-(2-nitroaryl)propanoic acids as starting materials. researchgate.netdiva-portal.org By heating these precursors with a suitable nucleophile/solvent under basic conditions (e.g., with NaOH), a cascade reaction is initiated that results in the formation of the indazole ring with an acetic acid moiety at the 3-position, which can then be isomerized or further modified. researchgate.netdiva-portal.org

This methodology is notable for its ability to produce three distinct types of indazole acetic acid derivatives simply by changing the alcohol/nucleophile used in the reaction:

Alkoxyindazole Acetic Acids: Using simple alcohols like methanol (B129727) or ethanol (B145695) results in the formation of 2-alkoxyacetic acid derivatives. diva-portal.org

Hydroxyindazole Acetic Acids: The use of specific alcohols can lead to hydroxy-substituted indazole acetic acids. researchgate.net

Unsubstituted Indazole Acetic Acids: When ethanolamine (B43304) is used as the solvent/nucleophile, it facilitates the formation of the unsubstituted 1H-indazole acetic acid without incorporating the alkoxy group. researchgate.netdiva-portal.org

This microwave-assisted synthesis tolerates a range of functional groups on the aromatic ring, including halogens and methoxy (B1213986) groups, providing access to a diverse library of indazole acetic acids. researchgate.netdiva-portal.org

Table 2: Synthesis of Indazole Acetic Acid Derivatives via Cascade Reaction

| Starting Material | Nucleophile/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Methanol | 1-Methoxy-1H-indazole-3-acetic acid | 83% | researchgate.net |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | 1H-Indazole-3-acetic acid | 85% | researchgate.net, diva-portal.org |

| 3-Amino-3-(4-fluoro-2-nitrophenyl)propanoic acid | Methanol | 5-Fluoro-1-methoxy-1H-indazole-3-acetic acid | 81% | researchgate.net |

| 3-Amino-3-(5-methoxy-2-nitrophenyl)propanoic acid | Ethanolamine | 6-Methoxy-1H-indazole-3-acetic acid | 85% | researchgate.net |

Once the core indazole acetic acid structure is obtained, further derivatization can be performed to yield specific analogs like this compound. A common and direct method is the N-alkylation of an indazole precursor. For example, a 3-aryl-1H-indazole can be treated with a methylating agent like methyl iodide in the presence of a base such as potassium hydroxide (B78521) to yield the N-methylated product. mdpi.com This type of reaction often produces a mixture of N-1 and N-2 methylated isomers, which may require separation. nih.gov

Another key derivatization is the hydrolysis of an ester to a carboxylic acid. Many synthetic routes first produce an indazole acetic acid ester, which can then be converted to the final acid via basic hydrolysis. nih.gov For instance, a series of indazol-1-yl and indazol-2-yl ester derivatives were synthesized and subsequently hydrolyzed to their corresponding carboxylic acids. nih.gov

Functional groups on the indazole ring can also be introduced or modified. For example, palladium-catalyzed Suzuki coupling reactions can be used to attach aryl groups to a halogenated indazole core, such as 3-iodo-N-methyl-indazole, to create 3-aryl-N-methyl-indazoles. mdpi.com

Nucleophilic substitution is a fundamental reaction in the synthesis of N-substituted indazoles, including those with an acetic acid side chain. A direct approach involves the reaction of the indazole anion with a halo-ester. nih.gov Treatment of 1H-indazole with a base (like potassium tert-butoxide or potassium carbonate) generates the indazole anion, which then acts as a nucleophile, attacking an alkyl haloacetate (e.g., ethyl bromoacetate). nih.gov

This reaction typically yields a mixture of N-1 and N-2 isomers. nih.gov The N-1 isomer is usually the thermodynamically more stable product and often predominates, but the N-2 isomer is kinetically favored and its proportion can be influenced by the choice of solvent, base, and reaction temperature. nih.govnih.gov The resulting ester can then be hydrolyzed to the desired indazole acetic acid. nih.gov

Additionally, nucleophilic ring-opening reactions of fused indazole systems, such as oxazino[3,2-b]indazoles, provide an alternative route. acs.orgnih.gov A variety of nucleophiles, including alkoxides and amines, can react with these fused systems under microwave conditions to yield a diverse set of 2-substituted 1H-indazolones, which are structural isomers of indazole carboxylic acids. acs.orgnih.gov

Advanced Coupling and Functionalization Techniques

The indazole scaffold, particularly when substituted with a reactive handle like an acetic acid moiety, is a versatile building block. Advanced catalytic methods are employed to further elaborate this core structure, enabling the creation of diverse and complex molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. libretexts.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of this methodology and is widely used for its mild conditions and high functional group tolerance. arkat-usa.org This technique is highly effective for synthesizing indazole-containing compounds. rsc.org

In a typical Suzuki-Miyaura approach to functionalize an indazole core, a halo-indazole, such as a 6-bromo-2-methyl-2H-indazole, serves as the electrophilic partner. This intermediate can be coupled with a variety of organoboronic acids or their esters to introduce new substituents. rsc.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) species. arkat-usa.org

The synthesis of complex indazole derivatives often utilizes this method. For instance, various aryl and heteroaryl groups can be introduced at specific positions on the indazole ring by coupling the corresponding bromo-indazole carboxamides with different organoboronic acids. rsc.org The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. rsc.orgresearchgate.net Common catalysts include PdCl₂(dppf)·DCM, and ligands like SPhos are chosen to create stable and highly active catalytic species. arkat-usa.orgresearchgate.net

| Parameter | Condition | Effect on Yield | Reference |

| Catalyst | PdCl₂(dppf)·DCM | Effective for coupling | rsc.orgrsc.org |

| Ligand | SPhos | Provided high yield (60%) in model reactions | arkat-usa.orgresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃ | Essential for transmetalation step | rsc.orgrsc.org |

| Solvent | Dioxane/Water, Toluene | Influences solubility and reaction rate | rsc.orgrsc.org |

| Temperature | 100-120 °C (Conventional or Microwave) | Affects reaction kinetics | rsc.orgresearchgate.net |

| Interactive Data Table: Key Parameters in Suzuki-Miyaura Coupling for Indazole Synthesis |

The carboxylic acid group of this compound is a prime site for modification, most commonly through the formation of amide bonds. Amide cross-coupling reactions provide a direct route to a wide array of functionalized derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Standard peptide coupling reagents are frequently used for this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective. rsc.orgrsc.org This method facilitates the formation of an active ester intermediate from the indazole acetic acid, which is then readily attacked by the amine nucleophile to form the desired amide. The reactions are typically run at room temperature in polar aprotic solvents like DMF. rsc.org This robust methodology allows for the synthesis of large libraries of amide derivatives for structure-activity relationship studies.

In recent years, photoredox catalysis and visible-light-mediated reactions have emerged as powerful and sustainable synthetic strategies. nih.govsemanticscholar.org One such innovative approach is the visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. nih.govacs.org This method allows for the C3-acylation of the indazole ring without the need for transition metal catalysts, photosensitizers, or harsh oxidants. nih.gov

The reaction proceeds via a self-catalyzed energy transfer process between the 2H-indazole and the α-keto acid under irradiation with visible light (e.g., 380-425 nm LED). nih.govsemanticscholar.org This process generates an acyl radical from the α-keto acid via decarboxylation, which then attacks the C3 position of the indazole ring to form the acylated product. The reaction demonstrates broad substrate scope and is operationally simple. acs.org Optimization studies have shown that a combination of acetonitrile (B52724) (MeCN) and hexafluoroisopropanol (HFIP) as the solvent system can enhance reaction efficiency. acs.org

| Entry | Solvent | Time (h) | Yield (%) | Reference |

| 1 | MeCN | 10 | 43 | semanticscholar.org |

| 2 | Dioxane | 10 | 35 | semanticscholar.org |

| 3 | Toluene | 10 | 25 | semanticscholar.org |

| 4 | MeCN/HFIP (3:1) | 10 | 55 | acs.org |

| Interactive Data Table: Optimization of Visible-Light-Driven Acylation of 2H-Indazoles semanticscholar.orgacs.org |

The indazole acetic acid scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules, which combine the indazole core with other pharmacologically relevant moieties. This strategy aims to create novel chemical entities with potentially synergistic or enhanced biological activities.

One example is the design of 6-indazolyl-2-picolinic acids. mdpi.com In this approach, the indazole ring is coupled with a picolinic acid unit, a structure found in some herbicides. The synthesis involves building the substituted picolinic acid and then attaching the indazole moiety, often through nucleophilic substitution or cross-coupling reactions. These hybrid structures merge the chemical properties of both parent scaffolds. mdpi.com Similarly, the indole (B1671886) acetic acid framework has been used as a starting point to create complex triazole-containing Schiff base hybrids, demonstrating a modular approach to new molecular architectures. nih.gov The synthesis of indazolo-pyrrolidinone hybrids via Rh(III)-catalyzed C-H activation and annulation with maleimides further showcases the versatility of the indazole core in constructing fused and spirocyclic systems. researchgate.net

Reaction Optimization and Yield Enhancement Studies

Maximizing the yield and purity of the target compound is a central goal in synthetic chemistry. For the synthesis of this compound and its derivatives, extensive optimization of reaction conditions is crucial.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, key parameters include the choice of catalyst, ligand, base, and solvent. rsc.org Screening different palladium precursors (e.g., PdCl₂(dppf)·DCM) and phosphine ligands (e.g., SPhos, RuPhos) is common to identify the most active catalytic system for a specific substrate pair. arkat-usa.orgresearchgate.netnih.gov The base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, DMF) are also varied to improve reaction rates and yields. rsc.orgresearchgate.net Microwave-assisted heating can often accelerate these reactions, reducing reaction times from hours to minutes while maintaining or improving yields. researchgate.net

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms in 2-(2-Methyl-2H-indazol-6-yl)acetic acid can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the N-methyl protons, and the acidic proton of the carboxyl group. The aromatic region would typically show signals for H-3, H-4, H-5, and H-7 of the indazole ring. Based on data from analogous 6-substituted-2-methyl-2H-indazoles, the chemical shifts can be predicted. nih.govchemicalbook.com The acidic proton of the carboxylic acid would appear as a broad singlet, often far downfield, and its signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.2 | Singlet (s) | N/A |

| H-7 | ~7.6-7.7 | Doublet (d) | ~8.5 |

| H-4 | ~7.4-7.5 | Singlet (s) or Doublet of doublets (dd) | ~8.5, ~1.0 |

| H-5 | ~7.0-7.1 | Doublet of doublets (dd) | ~8.5, ~1.5 |

| N-CH₃ | ~4.1-4.2 | Singlet (s) | N/A |

| CH₂ | ~3.7-3.8 | Singlet (s) | N/A |

| COOH | >10.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position. The assignments are based on data from similar 2-substituted 2H-indazole structures. nih.govnih.gov

Predicted ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172-174 |

| C-7a | ~149-150 |

| C-3a | ~127-128 |

| C-3 | ~124-125 |

| C-6 | ~135-137 |

| C-5 | ~121-122 |

| C-7 | ~118-119 |

| C-4 | ~110-111 |

| N-CH₃ | ~38-39 |

| CH₂ | ~35-36 |

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on the nitrogen atoms significantly influences the compound's properties. However, for this compound, the presence of the methyl group at the N-2 position locks the molecule in the 2H-tautomeric form, precluding tautomerism.

In the study of unsubstituted or N-H indazoles, advanced techniques are crucial. Nuclear Quadrupole Resonance (NQR) spectroscopy, for example, is highly sensitive to the local electronic environment of quadrupolar nuclei like ¹⁴N. acs.orgresearchgate.net It can distinguish between different nitrogen environments in the solid state, providing valuable data on tautomeric ratios and intermolecular interactions, such as hydrogen bonding. fishersci.com While not directly applicable for determining tautomerism in the N-methylated title compound, the principles are fundamental to the broader characterization of the indazole family of heterocycles. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In MS analysis of this compound, the molecular ion peak [M]⁺ would be observed. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₀N₂O₂). The fragmentation pattern can also offer structural information, with expected cleavages including the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain (-CH₂COOH). nih.govacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. Aromatic C=C and C-N stretching vibrations would be observed in the 1450-1620 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules. While no crystal structure for the specific title compound is publicly available, this method remains the gold standard for unambiguous structural confirmation of indazole derivatives.

Purity Assessment through Chromatographic Techniques (e.g., HPLC)

The determination of a compound's purity is a critical step in chemical synthesis and characterization, ensuring that the material is free from starting materials, by-products, or other contaminants. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful analytical method for this purpose. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). As the sample passes through the column, compounds are separated, and a detector records their presence, typically as peaks on a chromatogram. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

For a specialized compound such as this compound, HPLC would be the standard method to verify its purity following synthesis and purification. The process would involve dissolving a small, precisely weighed amount of the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would be analyzed to detect the presence of any impurities.

Despite the theoretical application, a comprehensive search of scientific and academic literature did not yield specific, published research detailing the HPLC purity assessment of this compound. Analytical methods for such specific intermediates are often developed as proprietary, in-house procedures by commercial suppliers or research organizations and are frequently not disclosed in public literature. Therefore, no detailed research findings or validated HPLC method parameters for this specific compound are available in the searched sources.

Due to the lack of publicly available data, a table of specific chromatographic conditions cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of organic compounds, including indazole derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, can determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov

For indazole derivatives, DFT studies have been instrumental in understanding their physicochemical properties. For instance, a study on a series of novel N-alkylated indazole derivatives with amide functionalities utilized DFT to analyze their molecular structure and electronic characteristics. nih.gov Such calculations can reveal important parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The reactivity of a molecule can also be predicted through DFT by calculating various chemical descriptors. These include parameters that provide insight into the molecule's behavior in chemical reactions, helping to identify the most reactive sites for electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives

| Property | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the characterization of the compound. |

| Electronic Energy | The total energy of the molecule's electronic system. | Used to compare the stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Note: This table is illustrative and based on general applications of DFT to organic molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted over the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green denotes regions of neutral potential.

In a study of novel indazole derivatives, MEP analysis was used to elucidate the electron distribution patterns. rsc.org For a molecule like 2-(2-Methyl-2H-indazol-6-yl)acetic acid, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms would exhibit positive potential. This information is critical for understanding how the molecule might interact with biological targets.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a computational study of novel indazole derivatives, the HOMO-LUMO energy gaps were calculated to assess their relative reactivity. rsc.org For this compound, a similar analysis would help in understanding its electronic behavior and potential for charge transfer interactions, which are often important in biological systems.

Table 2: Representative Frontier Molecular Orbital Data for Indazole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Indazole Derivative A | -6.5 | -1.5 | 5.0 | High stability, low reactivity |

| Indazole Derivative B | -5.8 | -2.0 | 3.8 | Lower stability, higher reactivity |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

For indazole derivatives, molecular docking studies have been performed to evaluate their binding affinity and interaction patterns with various protein targets. For example, a series of novel indazole derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW) to assess their potential as anticancer agents. rsc.org These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, docking studies could be employed to screen for potential protein targets and to understand the structural basis of its biological activity, if any. The carboxylic acid moiety, for instance, would be a prime candidate for forming hydrogen bonds with amino acid residues in a binding pocket.

Molecular Dynamics Simulations in Indazole Research

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. nih.gov Unlike static docking studies, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic picture of the interaction. researchgate.net

In the context of indazole research, MD simulations have been used to study the stability of ligand-protein complexes and to explore the unbinding pathways of indazole derivatives from their target enzymes. rsc.org For example, MD simulations of indazole derivatives as HIF-1α inhibitors have been conducted to assess the stability of the compounds within the active site of the protein. nih.gov Such simulations can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex over time. For this compound, MD simulations could validate the binding modes predicted by docking and provide insights into the flexibility of the molecule and its target.

Tautomerism Studies: 1H- and 2H-Indazole Equilibrium and Stability

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry and biological activity. rsc.org Computational studies have shown that 1H-indazole is generally the more stable tautomer. nih.gov Theoretical calculations, such as those using the MP2/6-31G** level of theory, have indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. sciengine.com

In the case of this compound, the nitrogen at position 2 is substituted with a methyl group, which "locks" the molecule in the 2H-tautomeric form. Therefore, there is no equilibrium between 1H and 2H tautomers for this specific compound. However, understanding the relative stabilities of the parent tautomers is crucial for designing synthetic routes and for interpreting the properties of related indazole derivatives where tautomerism is possible. The greater stability of the 1H-form is a key consideration in the synthesis of N-substituted indazoles, as direct alkylation often leads to a mixture of N1 and N2 products. nih.gov

Cheminformatic Analysis and In Silico Approaches

Cheminformatics involves the use of computational methods to analyze and manage chemical data, enabling the prediction of various properties of molecules. beilstein-journals.org In silico approaches, such as the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are now standard in drug discovery to assess the drug-likeness of a compound early in the development process.

For heterocyclic compounds like indazoles, cheminformatic tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for binding to plasma proteins. youtube.com For example, in silico ADMET analysis of novel indazol-pyrimidine derivatives revealed that the synthesized compounds had low predicted toxicity and good solubility and absorption profiles, adhering to Lipinski's rule of five. A similar analysis for this compound would be essential to evaluate its potential as a drug candidate. These predictions can help to prioritize compounds for further experimental testing and to identify potential liabilities that may need to be addressed through chemical modification. A cheminformatic analysis of 2-phenyl-2H-indazole derivatives has also been reported, highlighting the utility of these methods in understanding the structure-activity relationships within this class of compounds. nih.gov

Investigational Biological Activity in Research Models

Molecular Target Engagement and Modulatory Mechanisms

While direct inhibitory data for 2-(2-Methyl-2H-indazol-6-yl)acetic acid is not prominently available, the indazole core is a well-established scaffold in the development of kinase inhibitors.

Enzyme Inhibition Studies (e.g., Phosphoinositide 3-Kinase δ)

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell functions like growth, proliferation, and differentiation. Its aberrant activation is linked to numerous cancers. Consequently, inhibitors of the PI3K pathway are a significant focus of cancer research. While studies on specific imidazo[1,2-a]pyridine (B132010) derivatives have shown potent inhibition of PI3Kα, specific data for this compound against PI3Kδ has not been detailed in the available search results. The general class of indazole derivatives has been noted for a wide range of biological activities, including anti-inflammatory properties which can be associated with PI3K pathway modulation.

Kinase Inhibition Profiles (e.g., VEGFR, PDGFR, c-Kit)

The vascular endothelial growth factor receptor (VEGFR) system, particularly VEGFR-2, is a primary mediator of angiogenesis, a process essential for tumor growth and metastasis. Blocking VEGFR-2 signaling is a key strategy in anticancer therapy. The indazole moiety is a core structural feature in several multi-targeted tyrosine kinase inhibitors that target VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.

For instance, Pazopanib, an FDA-approved drug, contains an indazole-pyrimidine structure and is a potent inhibitor of VEGFR-1, -2, and -3, as well as PDGFR and c-Kit. Similarly, Sunitinib inhibits VEGFR-2, PDGFRβ, and c-Kit. Other investigational inhibitors like AZD2932 and SU5614 also feature activity against this profile of kinases. While these examples underscore the importance of the indazole scaffold for this activity, specific IC50 values for this compound against these kinases are not specified in the reviewed literature.

Exploration of Binding to Other Biological Receptors and Pathways

The versatility of the indazole and acetic acid moieties allows for interaction with various biological targets. For example, structurally related benzimidazole (B57391) acetic acid derivatives have been investigated as antagonists for the CRTh2 receptor. Furthermore, certain quinazoline (B50416) derivatives containing acetic acid functional groups have been evaluated for anticancer activity, suggesting that the acetic acid portion of the molecule can play a significant role in the biological activity of heterocyclic compounds.

Antimicrobial Research Applications

The indazole scaffold is present in various compounds explored for their antimicrobial properties.

Antiprotozoal Activity in Preclinical Models (e.g., against E. histolytica, G. intestinalis, T. vaginalis, Leishmania donovani)

Several studies have highlighted the antiprotozoal potential of indazole derivatives. Specifically, a series of 2-phenyl-2H-indazole derivatives demonstrated significant in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In some cases, these compounds were found to be more potent than the reference drug, metronidazole. The studies revealed that substitutions on the phenyl ring of the indazole system could modulate the antiprotozoal potency. Although these findings are for 2-phenyl-indazole derivatives, they suggest that the broader indazole class is a promising area for antiprotozoal drug discovery. No specific data was found for this compound against these protozoa or Leishmania donovani.

Antibacterial and Antifungal Efficacy Studies (e.g., against C. albicans, C. glabrata, Sclerotinia sclerotiorum)

The emergence of drug-resistant fungal infections, particularly from species like Candida glabrata, necessitates the search for new antifungal agents. Research into 2,3-diphenyl-2H-indazole derivatives has shown in vitro growth inhibition against both Candida albicans and Candida glabrata. This indicates that the indazole scaffold could be a valuable starting point for developing novel antifungal treatments. However, specific studies detailing the efficacy of this compound against these yeasts or the plant pathogenic fungus Sclerotinia sclerotiorum were not identified in the search results.

DNA Gyrase B Inhibition Research

Currently, there is no specific research available in the public domain that evaluates the inhibitory activity of this compound against DNA gyrase B. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial agents. nih.gov The B subunit of DNA gyrase (GyrB) possesses an ATP-binding site that is a focus for inhibitor development. nih.gov While some compounds with different structural backbones, such as certain benzothiazole-based molecules, have been investigated as DNA gyrase B inhibitors, specific data for this compound is not available. nih.gov

Investigational Anti-Inflammatory and Antioxidant Studies

Evaluation of Anti-Inflammatory Potential

The potential of this compound as an anti-inflammatory agent has not been specifically detailed in available research. However, the broader class of indazole derivatives has been a subject of interest for anti-inflammatory drug discovery. For instance, various N(2)-arylindazol-3(2H)-one derivatives have been synthesized and shown to exhibit anti-inflammatory effects in research models. nih.gov These studies often assess the inhibition of inflammatory mediators. Another study on different acetic acid derivatives, specifically (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives, also reported anti-inflammatory activity. nih.gov While these findings point to the potential of the indazole and acetic acid moieties in designing anti-inflammatory compounds, experimental data for this compound is lacking.

Assessment of Antioxidant Activity

There is no specific information in the scientific literature regarding the assessment of the antioxidant activity of this compound. Antioxidant activity is typically evaluated using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. These assays measure the capacity of a compound to neutralize free radicals or reduce metal ions. While such studies have been conducted on numerous plant extracts and synthetic compounds, data for this compound is not present in the available literature.

Research into Anticancer and Cytotoxic Mechanisms

In Vitro Cytotoxicity Assessments in Cell Lines (e.g., MCF-7, A549, HCT-116)

Specific data on the in vitro cytotoxicity of this compound against the human breast adenocarcinoma cell line (MCF-7), the human lung carcinoma cell line (A549), and the human colon cancer cell line (HCT-116) are not available in the current body of scientific literature. Cytotoxicity studies on these cell lines are standard for the preliminary screening of potential anticancer agents. For context, various other chemical compounds, including pyrazole (B372694) derivatives and benzimidazole derivatives, have been evaluated for their cytotoxic effects against these cell lines, demonstrating a wide range of activities. mdpi.comjksus.org However, without direct experimental evidence, the cytotoxic potential of this compound remains undetermined.

Table 1: In Vitro Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 | Data not available | N/A |

| A549 | Data not available | N/A |

| HCT-116 | Data not available | N/A |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Not Available

Modulation of Cellular Pathways in Research Models

Research specifically detailing the modulation of cellular pathways by this compound is not currently available. However, a structurally related compound, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), has been identified as a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2. acs.org PARP inhibitors are a class of targeted anticancer agents that interfere with DNA repair mechanisms, leading to cell death in cancers with specific vulnerabilities, such as those with BRCA1 or BRCA2 mutations. acs.org This finding for a 2-phenyl-2H-indazole derivative suggests that the 2H-indazole scaffold can be a core component of molecules that modulate critical cellular pathways involved in cancer. Nevertheless, it is important to emphasize that this activity is for a different molecule and cannot be directly extrapolated to this compound without experimental verification.

Other Biological System Interactions

Investigational Herbicidal Activity and Plant Growth Modulation

As of the latest literature reviews, no direct studies have been published specifically investigating the herbicidal activity or plant growth modulation properties of this compound.

However, research into structurally related compounds containing the indazole moiety has been conducted to explore potential herbicidal effects. A study on a series of novel 6-indazolyl-2-picolinic acids, which share the indazole core structure, demonstrated significant herbicidal activity against various weed species. nih.gov In that research, certain derivatives exhibited potent post-emergence herbicidal effects against broadleaf weeds such as Amaranthus retroflexus and Chenopodium album at an application rate of 250 g/ha. nih.gov The study also noted that these compounds could inhibit root growth in several weed species. nih.gov The proposed mechanism of action for these related compounds involves the promotion of ethylene (B1197577) production and abscisic acid (ABA) biosynthesis, leading to rapid plant death. nih.gov

It is crucial to emphasize that these findings pertain to 6-indazolyl-2-picolinic acids and not to this compound itself. The substitution pattern on the indazole ring and the nature of the acidic side chain are critical for biological activity, and therefore, these results cannot be directly extrapolated. The data from the study on related compounds are presented below for contextual understanding of why the indazole scaffold is of interest in herbicidal research.

Table 1: Post-Emergence Herbicidal Activity of Selected 6-Indazolyl-2-Picolinic Acid Derivatives at 250 g/ha

| Compound Derivative | Amaranthus retroflexus (% Injury) | Chenopodium album (% Injury) |

|---|---|---|

| Derivative A | 100 | 100 |

| Derivative B | 95 | 98 |

| Derivative C | 100 | 90 |

Data is illustrative and based on findings for related compounds, not this compound. nih.gov

No studies were identified that specifically investigated the plant growth modulation effects of this compound.

Cholinesterase and Monoamine Oxidase Inhibition Studies

A comprehensive search of scientific literature revealed no published studies investigating the potential inhibitory effects of this compound on either cholinesterase (including acetylcholinesterase and butyrylcholinesterase) or monoamine oxidase (MAO-A and MAO-B) enzymes. Therefore, there is currently no available data on the activity of this specific compound in these biological systems.

Structure Activity Relationship Sar Studies of 2 2 Methyl 2h Indazol 6 Yl Acetic Acid and Derivatives

Impact of Acetic Acid Moiety on Biological Activity

The acetic acid group is a critical component of many biologically active molecules, often serving as a key interaction point with target proteins. Its carboxylic acid function is ionizable at physiological pH, allowing it to form strong ionic bonds, typically with arginine or lysine (B10760008) residues in a protein's active site. drugbank.comopenaccessjournals.com

In the context of indazole derivatives, the importance of the acetic acid side chain is well-documented through studies of related compounds like Bendazac (B1667983), which is [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid. drugbank.commolport.com For these types of compounds, the acidic moiety is fundamental for their anti-inflammatory activity. biotech-asia.orgresearchgate.net The carboxylate group acts as a hydrogen bond acceptor and can participate in electrostatic interactions, anchoring the molecule within the target's binding pocket.

Modification of the acetic acid group, for instance, through esterification, can significantly alter a compound's properties. Basic hydrolysis of ester derivatives is a common method to synthesize the corresponding indazole carboxylic acids. nih.gov While esters may act as prodrugs, improving membrane permeability, the free carboxylic acid is often required for direct interaction with the biological target. ucc.ie Studies on related indole-3-acetic acids have shown that modifications of the carboxyl group can lead to derivatives with enhanced anti-inflammatory activity compared to the parent compound. nih.gov The presence of the carboxylic acid was found to be crucial for certain biological activities, and its replacement or modification directly influences the compound's potency. diva-portal.org

| Modification of Acetic Acid Moiety | General Impact on Biological Activity | Reference |

| Free Carboxylic Acid | Essential for ionic bonding and hydrogen bond acceptance with target residues. | drugbank.comopenaccessjournals.com |

| Esterification (Prodrug) | May increase membrane permeability and oral bioavailability. Requires in-vivo hydrolysis to the active acid form. | ucc.ie |

| Bioisosteric Replacement (e.g., Tetrazole) | Can maintain acidic properties while potentially improving metabolic stability and pharmacokinetic profile. | openaccessjournals.com |

Influence of Substitution Patterns on the Indazole Ring System

Substituents on the indazole ring play a pivotal role in modulating the biological activity of its derivatives. The nature, position, and electronic properties of these substituents can fine-tune the molecule's interaction with its target, as well as affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Indazole can be alkylated at either the N-1 or N-2 position of the pyrazole (B372694) ring, leading to two distinct regioisomers with different chemical and biological properties. austinpublishinggroup.comnih.gov The position of the methyl group in methyl-indazole derivatives is a critical determinant of biological activity. nih.gov Generally, 1H-indazoles are thermodynamically more stable than their 2H-counterparts. nih.govnih.gov

The synthesis of N-alkylated indazoles often results in a mixture of N-1 and N-2 isomers, with the ratio depending on the reaction conditions and the nature of other substituents on the ring. nih.gov For instance, methylation of indazoles in alkaline solution typically yields a predominance of the N-1 methyl isomer. nih.gov However, regioselective methods have been developed to favor the formation of the less common 2-methyl-2H-indazole derivatives. chemsrc.com

Spectroscopic techniques, particularly NMR, are crucial for distinguishing between the N-1 and N-2 isomers. nih.gov From a biological standpoint, the difference in the spatial orientation of the N-substituent can lead to significant variations in binding affinity and efficacy. In some series of indazole derivatives, the N-1 substituted compounds are essential for specific activities, while in others, the N-2 substitution is preferred. austinpublishinggroup.com For example, in a series of indazole-based kinase inhibitors, the N-1 benzyl (B1604629) group was found to be crucial for activity. austinpublishinggroup.com Conversely, studies on other series have highlighted the importance of N-2 substitution for optimal potency. nih.gov

| Isomer | General Characteristics | Biological Activity Implication | Reference |

| 1-Methyl-1H-indazole | Generally the thermodynamically more stable isomer. | Activity is highly dependent on the specific target. Often a key scaffold in approved drugs like Bendazac. | austinpublishinggroup.comnih.gov |

| 2-Methyl-2H-indazole | Kinetically favored under certain alkylation conditions. Less explored than the 1H-isomer. | Can offer a different vector for substitution, potentially accessing different binding pockets or improving physicochemical properties. | chemsrc.comnih.gov |

The electronic nature of substituents on the benzene (B151609) portion of the indazole ring significantly influences biological activity. nih.govnih.gov The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution of the entire heterocyclic system, affecting its pKa, hydrogen-bonding capacity, and potential for π-π stacking interactions with the target protein.

In several studies of indazole derivatives, the presence of electron-withdrawing groups such as nitro (NO₂), halo (F, Cl, Br), or cyano (CN) groups has been shown to enhance biological activity. nih.govnih.govmdpi.com For example, in a series of 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity, compounds with electron-withdrawing substituents on the 2-phenyl ring, such as 4-chloro or 4-methoxycarbonyl, were among the most potent. nih.govmdpi.com Specifically, 6-nitroindazole (B21905) has demonstrated notable anti-inflammatory and antioxidant activity. nih.gov

Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) or amino (NH₂) can also positively modulate activity, though their effects are highly context-dependent. nih.gov In some cases, EDGs can increase the electron density of the ring system, which may be favorable for certain receptor interactions. For instance, 5-aminoindazole (B92378) showed significant anti-inflammatory and antioxidant effects. nih.gov The strategic placement of these groups is key; SAR studies have shown that substituents at the 4- and 6-positions of the indazole scaffold can be crucial for inhibitory activity against certain enzymes. nih.gov

| Substituent Type | Example Groups | General Effect on Indazole Ring | Impact on Biological Activity (Examples) | Reference |

| Electron-Withdrawing | -NO₂, -Cl, -F, -CF₃, -CN | Decrease electron density | Often enhances potency; 6-nitroindazole shows anti-inflammatory activity. | nih.govnih.govnih.gov |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increase electron density | Can be favorable; 5-aminoindazole shows anti-inflammatory effects. | nih.gov |

Pharmacophore Development and Molecular Feature Analysis

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.netugm.ac.iduniv-tlemcen.dz For indazole-based compounds, several pharmacophore models have been developed to guide the synthesis of new, more potent derivatives.

A typical pharmacophore model for an indazole-based inhibitor might include:

Aromatic Rings: The indazole core itself provides a critical aromatic feature for π-π stacking or hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetic acid moiety can act as crucial HBAs. researchgate.netugm.ac.id

Hydrogen Bond Donors (HBD): The N-H of an unsubstituted indazole or other appended groups can serve as HBDs. researchgate.net

Hydrophobic Features: Substituents on the indazole ring, such as the N-methyl group or other alkyl/aryl groups, often occupy hydrophobic pockets within the target's active site. nih.govresearchgate.net

Docking models of indazole derivatives into enzyme active sites, such as indoleamine 2,3-dioxygenase 1 (IDO1), have revealed that the 1H-indazole structure can be a key pharmacophore. nih.gov These studies highlight that interactions with both hydrophobic pockets and key residues via hydrogen bonding are essential for inhibitory activity. nih.gov Cheminformatic analyses comparing different series of heterocyclic compounds have shown that indazole derivatives can possess strong biological activity characterized by a continuous or smooth SAR, where small structural changes lead to predictable changes in activity. nih.gov This makes the indazole scaffold particularly amenable to lead optimization through rational design based on pharmacophore models. nih.gov

Bioisosteric Replacement and Molecular Simplification Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physicochemical properties to enhance potency, improve ADME characteristics, or reduce toxicity. openaccessjournals.comgoogle.comnih.gov This approach has been applied to both the acetic acid moiety and the indazole ring itself.

The carboxylic acid group of the acetic acid side chain can be replaced with various bioisosteres to overcome potential liabilities like poor membrane permeability. ucc.ie Common replacements include tetrazoles, hydroxamic acids, and other acidic heterocycles. openaccessjournals.com For example, the 1,2,4-oxadiazole (B8745197) ring has been successfully used as a bioisostere in the design of potent and selective 1H-indazole-based inhibitors. nih.gov These replacements can maintain the necessary acidic interactions with the target while improving drug-like properties.

Future Directions and Research Perspectives

Development of Novel Indazole-Based Scaffolds for Research

The development of novel molecular scaffolds is a cornerstone of drug discovery and materials science. While the indazole ring is a well-established pharmacophore, the exploration of derivatives based on the 2-(2-Methyl-2H-indazol-6-yl)acetic acid structure offers a frontier for new discoveries. nih.govthieme-connect.de Future research should focus on the systematic modification of this scaffold to generate libraries of related compounds.

Key areas for development include:

Bioisosteric Replacement: Replacing the carboxylic acid moiety with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) or non-acidic groups to modulate pharmacokinetic and pharmacodynamic properties.

Substitution Pattern Modification: Introducing various substituents on the benzene (B151609) ring of the indazole core to explore structure-activity relationships (SAR).

Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.

These efforts will expand the chemical space around this specific indazole derivative, providing a rich pool of compounds for biological screening and materials science applications. nih.gov

Advanced Methodologies in Indazole Synthesis

The synthesis of N-substituted indazoles often results in a mixture of N-1 and N-2 isomers, presenting a significant challenge for regioselective synthesis. nih.govthieme-connect.de Future research should prioritize the development of advanced synthetic methodologies that offer high regioselectivity for the 2-substituted indazole isomer.

Promising research directions include:

Catalyst-Driven Regioselectivity: Investigating novel transition-metal catalysts or organocatalysts that can direct the alkylation or arylation specifically to the N-2 position of the indazole ring. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: Utilizing modern synthesis technologies to improve reaction efficiency, reduce reaction times, and potentially enhance regioselectivity.

Novel Cyclization Strategies: Exploring new routes to construct the 2H-indazole ring system with the desired substitution pattern already in place, thereby avoiding the issue of isomeric mixtures.

The development of robust and scalable synthetic routes is crucial for the efficient production of this compound and its derivatives for further investigation.

Deepening Mechanistic Insights into Biological Interactions in Research Models

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to its development as a research tool or therapeutic agent. For this compound, future research should aim to elucidate its interactions with biological targets in various research models.

Key areas of investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity chromatography to identify the protein targets of this compound.

Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target(s), providing a detailed understanding of the binding interactions.

In Vitro and In Vivo Pharmacological Profiling: Conducting comprehensive studies in cell-based assays and animal models to characterize the compound's biological activity, potency, and selectivity.

These studies will provide a solid foundation for understanding the compound's mechanism of action and for guiding the design of more potent and selective derivatives.

Exploration of New Investigational Applications

The diverse biological activities reported for the broader class of indazole derivatives suggest that this compound could have a range of potential investigational applications. nih.govnih.gov Future research should systematically screen this compound against a wide array of biological targets and disease models.

Potential areas for exploration include:

Anticancer Research: Given that many indazole derivatives exhibit antitumor properties, investigating the efficacy of this compound in various cancer cell lines and tumor models is a logical step.

Anti-inflammatory and Analgesic Studies: The structural similarity to known anti-inflammatory drugs like bendazac (B1667983) warrants investigation into its potential as an anti-inflammatory or analgesic agent.

Neuropharmacology: Exploring the compound's activity on targets within the central nervous system, as some indazoles have shown antidepressant and dopamine (B1211576) antagonistic effects.

Antimicrobial Research: Screening for activity against a panel of bacterial and fungal pathogens, an area where other indazole derivatives have shown promise. nih.gov

A broad and unbiased screening approach will maximize the chances of discovering novel and valuable applications for this compound.

Integration of Computational and Experimental Research

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. Future investigations into this compound should leverage this integrated approach to accelerate discovery and deepen understanding.

Key integrated research activities include:

Molecular Docking and Virtual Screening: Using computational models of known protein targets to predict the binding affinity and mode of this compound and its virtual derivatives, thereby prioritizing compounds for synthesis and experimental testing.

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to study the electronic properties, reactivity, and spectroscopic characteristics of the compound, which can aid in the interpretation of experimental data.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound in complex with its biological targets to gain insights into the stability of the interaction and the role of solvent molecules.

By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of chemical and biological space to unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Methyl-2H-indazol-6-yl)acetic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with indazole derivatives. For example, a Friedel-Crafts alkylation or palladium-catalyzed coupling may be used to introduce the acetic acid moiety at the 6-position of the indazole ring. Post-synthetic purification via column chromatography or recrystallization is critical. Analytical validation using -NMR, -NMR, and HPLC-MS ensures purity (>95%) and structural confirmation. Researchers should optimize reaction conditions (e.g., solvent, temperature) to minimize side products .

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS/SHELXD and refinement via SHELXL. WinGX or Olex2 software packages assist in visualizing anisotropic displacement parameters and hydrogen bonding networks. Researchers must validate thermal ellipsoid models and check for crystallographic disorders .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry place (<20°C) away from oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for biological activity?

- Methodological Answer : SAR studies require systematic derivatization (e.g., modifying the indazole methyl group or acetic acid side chain). Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted alongside computational modeling (docking studies using AutoDock Vina). Compare IC values across derivatives to identify pharmacophores. Use PubChem or ChEMBL databases to cross-reference similar scaffolds .

Q. What methodologies are effective in resolving contradictory analytical data (e.g., NMR vs. HPLC purity) for this compound?

- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms. Orthogonal methods are recommended:

- NMR-DOSY : Differentiates between isomers or aggregates.

- HPLC-MS with Ion Chromatography : Detects ionic impurities.

- Spiking Experiments : Add known standards to identify co-eluting peaks.

- Thermogravimetric Analysis (TGA) : Confirms solvent-free purity .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict reaction pathways, such as electrophilic substitution at the indazole ring. Pair computed activation energies () with experimental kinetic data (e.g., via UV-Vis monitoring). Use Cambridge Structural Database (CSD) entries to validate predicted bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.